Product packaging for 4-(Cyclohexylmethoxy)-2-methylaniline(Cat. No.:CAS No. 946785-86-0)

4-(Cyclohexylmethoxy)-2-methylaniline

Cat. No.: B3173407
CAS No.: 946785-86-0
M. Wt: 219.32 g/mol
InChI Key: OGFVTACINMWFPH-UHFFFAOYSA-N
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Description

Significance of Substituted Anilines in Synthetic Chemistry and Advanced Materials Science

Substituted anilines are organic compounds derived from aniline (B41778) that have been modified with various functional groups. nih.gov These compounds are fundamental building blocks in a multitude of chemical syntheses. nih.gov They serve as crucial precursors for the creation of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. nih.govgeorganics.sk For instance, aniline derivatives are integral to the synthesis of various heterocyclic compounds, which are common scaffolds in medicinal chemistry. nih.gov

In the realm of advanced materials science, substituted anilines are utilized in the development of polymers with specific electronic and optical properties. google.com The nature and position of the substituents on the aniline ring can significantly influence the properties of the resulting polymers, making them suitable for applications such as organic semiconductors and electrochromic devices. google.com The versatility of substituted anilines ensures their continued importance in both academic research and industrial applications. georganics.sk

Structural Framework of 4-(Cyclohexylmethoxy)-2-methylaniline within Aromatic Amine Chemistry

Aromatic amines are organic compounds characterized by an amino group (-NH2) attached to an aromatic ring. lookchem.com Their chemical properties are largely dictated by the interplay between the amino group and the aromatic system. sigmaaldrich.com The compound this compound possesses a distinct structural framework within this class of molecules.

The core of the molecule is a 2-methylaniline unit. The methyl group at the ortho position relative to the amino group introduces steric hindrance and has an electron-donating inductive effect. libretexts.org At the para position, a cyclohexylmethoxy group is attached. This substituent is comprised of a flexible cyclohexyl ring linked to the aromatic ring via an ether linkage. The ether oxygen can donate electron density to the aromatic ring through resonance, while the bulky, non-polar cyclohexyl group will influence the molecule's solubility and intermolecular interactions. The combination of these substituents is expected to result in a molecule with unique steric and electronic properties compared to simpler anilines.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/Information
Molecular Formula C14H21NO
Molecular Weight 219.33 g/mol
Appearance Likely a liquid or low-melting solid at room temperature
Boiling Point Predicted to be high due to molecular weight and polar groups
Solubility Likely soluble in organic solvents, with limited solubility in water
pKa (of the conjugate acid) Estimated to be around 4-5, typical for anilines

Research Context and Future Trajectories Pertaining to this Chemical Compound

While specific research on this compound is not widely published, its structural motifs suggest potential areas of investigation. The presence of the bulky cyclohexylmethoxy group could be leveraged in the design of advanced materials. For example, it could be incorporated into polymers to enhance their solubility in organic media or to create specific microstructures in thin films.

In medicinal chemistry, aniline derivatives are often explored as scaffolds for new therapeutic agents. The unique substitution pattern of this compound could lead to novel interactions with biological targets. Future research could involve the synthesis of this compound and its evaluation in various biological assays to explore its potential as a lead compound for drug discovery.

Furthermore, the synthesis of this compound itself presents an interesting challenge for organic chemists. Developing efficient and selective synthetic routes to such polysubstituted anilines is an ongoing area of research. A potential synthetic approach could involve the etherification of 4-amino-3-methylphenol (B1666317) with a cyclohexylmethyl halide, or a multi-step synthesis starting from a different substituted aniline.

Table 2: Comparison of Related Aniline Derivatives

Compound NameCAS NumberMolecular FormulaKey Structural Difference from Target Compound
4-Methoxy-2-methylaniline102-50-1 lookchem.comC8H11NO lookchem.comMethoxy (B1213986) group instead of cyclohexylmethoxy group lookchem.com
2-Methylaniline (o-Toluidine)95-53-4 sigmaaldrich.comC7H9N sigmaaldrich.comLacks the para-alkoxy substituent sigmaaldrich.com
2-Methoxy-4-methylaniline39538-68-6 sigmaaldrich.comC8H11NO sigmaaldrich.comIsomeric substitution pattern sigmaaldrich.com

This table provides data for known compounds to offer a comparative context for the structure of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21NO B3173407 4-(Cyclohexylmethoxy)-2-methylaniline CAS No. 946785-86-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(cyclohexylmethoxy)-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-11-9-13(7-8-14(11)15)16-10-12-5-3-2-4-6-12/h7-9,12H,2-6,10,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFVTACINMWFPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2CCCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Chemical Transformations Involving 4 Cyclohexylmethoxy 2 Methylaniline

Fundamental Principles of Aryl Amine Reactivity and Reaction Progress Analysis

Aryl amines, a class of organic compounds characterized by an amino group attached to an aromatic ring, exhibit a rich and complex reactivity profile. The nitrogen atom's lone pair of electrons is central to their chemical behavior, allowing them to function as both bases and nucleophiles. quora.comstudymind.co.uklibretexts.org However, the reactivity of the amino group is significantly modulated by its interaction with the aromatic π-system. The delocalization of the nitrogen's lone pair into the benzene (B151609) ring reduces its availability for protonation, rendering aryl amines less basic than their aliphatic counterparts. studymind.co.ukchemistrysteps.com

Conversely, this delocalization increases the electron density of the aromatic ring, particularly at the ortho and para positions. This makes the ring highly susceptible to electrophilic aromatic substitution reactions. libretexts.orgopenstax.orglibretexts.org The amino group is thus considered a strong activating and ortho-, para-directing group. chemistrysteps.comopenstax.org In the case of 4-(Cyclohexylmethoxy)-2-methylaniline, the aniline (B41778) core is further substituted with a methyl group at the 2-position and a cyclohexylmethoxy group at the 4-position. These electron-donating groups further enhance the ring's activation. However, the high reactivity can sometimes be a drawback, leading to multiple substitutions or unwanted side reactions. openstax.orglibretexts.org For instance, direct bromination of aniline often results in the formation of a 2,4,6-tribromoaniline (B120722) product. openstax.org

To gain a deeper understanding of these complex transformations, Reaction Progress Kinetic Analysis (RPKA) has emerged as a powerful tool. RPKA involves monitoring the concentrations of reactants, intermediates, and products over time to elucidate reaction mechanisms. nih.gov This methodology can help identify rate-determining steps, catalyst deactivation pathways, and the influence of various reaction parameters. For example, kinetic analysis of palladium-catalyzed aryl amination reactions has been used to guide the design of more efficient ligands by identifying whether oxidative addition or reductive elimination is the rate-limiting step. nih.gov Such detailed mechanistic insights are crucial for optimizing reaction conditions and developing more effective synthetic protocols involving complex aryl amines.

Detailed Studies of Nucleophilic Character of the Amine Moiety

The primary amine functional group (-NH₂) in this compound is a key determinant of its chemical behavior, bestowing upon it significant nucleophilic character. A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. masterorganicchemistry.com The nitrogen atom in the amine group possesses a lone pair of electrons, making it inherently nucleophilic and capable of attacking electron-deficient centers. quora.comlibretexts.org

The nucleophilicity of the amine in an aryl amine like aniline is a balance of several factors. While the lone pair on the nitrogen enables it to act as a nucleophile, its delocalization into the aromatic ring through resonance decreases the electron density on the nitrogen itself. ucalgary.ca This delocalization makes aniline a weaker nucleophile compared to aliphatic amines, where the lone pair is localized on the nitrogen atom. studymind.co.ukucalgary.ca

Substituents on the aromatic ring play a crucial role in modulating the nucleophilicity of the amine.

Electron-donating groups (EDGs) , such as the methyl (-CH₃) and cyclohexylmethoxy (-OCH₂-c-C₆H₁₁) groups in the target molecule, increase the electron density on the aromatic ring and, by extension, on the nitrogen atom. This enhancement makes the amine a stronger nucleophile compared to unsubstituted aniline. chemistrysteps.comreddit.com

Electron-withdrawing groups (EWGs) have the opposite effect, decreasing the electron density on the nitrogen and reducing its nucleophilicity. chemistrysteps.com

The relative nucleophilicity of substituted anilines can be quantitatively assessed through kinetic studies of their reactions with standard electrophiles. The table below, based on kinetic data from studies on substituted anilines, illustrates the impact of substituents on nucleophilicity, which is often correlated with parameters like the Hammett constant or nucleophilicity parameter (N). researchgate.net

Substituent (at para-position)Nature of GroupEffect on Nucleophilicity of AmineRelative Nucleophilicity Parameter (N)
-OHStrongly Electron-Donating (by resonance)Increases15.60
-OCH₃Electron-Donating (by resonance)Increases15.23
-CH₃Weakly Electron-Donating (by induction)Increases14.19
-HReferenceBaseline12.75
-ClElectron-Withdrawing (by induction)Decreases11.82
-CNStrongly Electron-Withdrawing (by resonance and induction)Decreases10.75

Data adapted from kinetic studies on para-substituted anilines reacting with electrophiles. The N parameter values are illustrative and taken from literature sources for comparison. researchgate.net

For this compound, the presence of two electron-donating groups (methoxy and methyl) is expected to render its amine group more nucleophilic than that of unsubstituted aniline, promoting its participation in nucleophilic substitution and addition reactions.

Mechanistic Pathways of Cyclohexylmethoxy Group Incorporation

The synthesis of the 4-(cyclohexylmethoxy) moiety in the target molecule involves the formation of an ether bond. This can be achieved through several mechanistic pathways, primarily centered around nucleophilic substitution.

The formation of the ether linkage typically involves the reaction of a nucleophile with an electrophilic carbon. In the context of synthesizing this compound, this could involve a derivative of 2-methyl-4-aminophenol acting as the nucleophile and a derivative of cyclohexylmethanol acting as the electrophile. The two principal mechanisms for such a substitution are the Sₙ2 and Sₙ1 reactions.

Sₙ2 (Substitution Nucleophilic Bimolecular) Reaction: This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. pearson.com For this pathway to be efficient, the electrophile should be sterically unhindered. A common strategy involves converting cyclohexylmethanol into a better electrophile, such as cyclohexylmethyl bromide or cyclohexylmethyl tosylate, by replacing the poor hydroxyl (-OH) leaving group with a good leaving group (e.g., -Br, -OTs). pearson.comvedantu.com The reaction would then proceed via backside attack of the phenoxide ion on the primary carbon of the cyclohexylmethyl halide. pearson.commasterorganicchemistry.com

Sₙ1 (Substitution Nucleophilic Unimolecular) Reaction: This two-step mechanism involves the initial formation of a carbocation intermediate, which is then attacked by the nucleophile. youtube.com This pathway is favored for tertiary and secondary substrates that can form stable carbocations. While the carbon attached to the oxygen in cyclohexylmethanol is primary, under strongly acidic conditions, protonation of the alcohol can lead to its departure as water, potentially forming a primary carbocation. youtube.commasterorganicchemistry.com However, primary carbocations are generally unstable and prone to rearrangement. Therefore, an Sₙ1 pathway is less likely for incorporating the cyclohexylmethoxy group unless rearrangement occurs or if a tertiary alcohol derivative were used. libretexts.org

Catalysis is often essential to facilitate the formation of the ether bond, especially when starting directly from alcohols, as the hydroxyl group is a poor leaving group.

Acid Catalysis: Strong acids like sulfuric acid (H₂SO₄) can be used to catalyze the dehydration of alcohols to form ethers. masterorganicchemistry.com The mechanism involves the protonation of the alcohol's hydroxyl group by the acid, converting it into a good leaving group (H₂O). libretexts.orgmasterorganicchemistry.com A second alcohol molecule can then act as a nucleophile, attacking the protonated alcohol in an Sₙ2 fashion to form a symmetrical ether. masterorganicchemistry.com For unsymmetrical ethers, this method can lead to a mixture of products. libretexts.org However, reacting an alcohol with a pre-formed carbocation generated from another alcohol (typically a tertiary one) under acidic conditions can yield unsymmetrical ethers. youtube.com More recently, trifluoroacetic acid (TFA) has been shown to be an effective catalyst for the cross-coupling of benzylic alcohols with various alkyl alcohols to form unsymmetrical ethers under mild conditions. nih.gov

Williamson Ether Synthesis: This is a classic and versatile method for preparing both symmetrical and unsymmetrical ethers. It involves the reaction of an alkoxide (a strong nucleophile) with a primary alkyl halide (a good electrophile) via an Sₙ2 mechanism. masterorganicchemistry.comyoutube.com In the synthesis of the target compound, the phenoxide of 2-methyl-4-aminophenol would be generated using a strong base like sodium hydride (NaH), which would then react with cyclohexylmethyl halide. masterorganicchemistry.com This method avoids the harsh acidic conditions and potential side reactions associated with acid-catalyzed dehydration.

Alkoxymercuration-Demercuration: This two-step method involves the addition of an alcohol across an alkene double bond. libretexts.orgjove.com An alkene reacts with an alcohol in the presence of a mercury salt (like mercuric acetate), followed by reduction with sodium borohydride. jove.com This process follows Markovnikov's regioselectivity, adding the alkoxy group to the more substituted carbon of the double bond. libretexts.orgjove.com While applicable for many ether syntheses, it requires an alkene precursor.

Mechanistic Studies of Reactions Utilizing this compound as a Substrate

Once formed, this compound can serve as a valuable substrate in a variety of chemical transformations, particularly those leveraging the reactivity of its nucleophilic amine group.

N-alkylation of amines is a fundamental C-N bond-forming reaction. The "borrowing hydrogen" (BH) or "hydrogen autotransfer" methodology represents a highly atom-economical and environmentally benign approach for this transformation. nih.gov This process allows for the direct use of stable and readily available alcohols as alkylating agents, with water being the only byproduct. rsc.orgacs.org

The catalytic cycle of the borrowing hydrogen pathway for the N-alkylation of an amine like this compound with an alcohol (e.g., benzyl (B1604629) alcohol) typically involves three key stages, often mediated by transition metal complexes (e.g., based on Ru, Ir, Co, Fe, Mn): nih.govrsc.org

Oxidation (Hydrogen Borrowing): The metal catalyst first abstracts two hydrogen atoms from the substrate alcohol (e.g., benzyl alcohol), transiently oxidizing it to the corresponding aldehyde (benzaldehyde). The "borrowed" hydrogen atoms are temporarily stored on the metal catalyst, often forming a metal hydride species. nih.govresearchgate.net

Condensation: The newly formed aldehyde then undergoes a condensation reaction with the amine (this compound). The nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a hemiaminal intermediate, which subsequently dehydrates to form an imine (or Schiff base).

Reduction (Hydrogen Return): In the final step, the metal hydride complex returns the "borrowed" hydrogen atoms to the imine intermediate. This reduction of the C=N double bond yields the final N-alkylated amine product and regenerates the active metal catalyst, allowing it to re-enter the catalytic cycle. nih.govresearchgate.net

This pathway is highly advantageous as it avoids the need for pre-activating the alcohol into a halide or sulfonate and circumvents the use of stoichiometric and often toxic alkylating agents. acs.org A variety of homogeneous and heterogeneous catalysts have been developed for this transformation. rsc.orgrsc.org

Selected Metal Catalysts for N-Alkylation of Amines with Alcohols via Borrowing Hydrogen
Catalyst SystemMetal CenterAmine SubstrateAlcohol SubstrateKey ConditionsReference Finding
Fe(II) PhthalocyanineIron (Fe)Heteroaryl aminesBenzylic alcohols-Effective for N-alkylation with benzylic alcohols, but less so for aliphatic alcohols like isoamyl alcohol. rsc.org
Co(II) PNP Pincer ComplexCobalt (Co)Aromatic aminesAlcoholsKOt-Bu (base)Represents the first homogeneous cobalt-catalyzed N-alkylation of aromatic amines via the BH pathway. rsc.org
Mn(I) PNP Pincer ComplexManganese (Mn)AminesAlcoholsKOt-Bu (base)Demonstrated the first use of homogeneous manganese catalysts for this transformation. rsc.org
Ru₃(CO)₁₂ / SurfactantRuthenium (Ru)Aromatic aminesPrimary & Secondary AlcoholsIn water, microwave heatingAn environmentally benign procedure using ruthenium nanoparticles formed in situ in water. rsc.org
UiO-66-PPh₂-Ir ComplexIridium (Ir)Alkyl and aryl aminesAliphatic and aromatic alcoholsMOF-supported catalystA highly active and recyclable heterogeneous catalyst with broad substrate scope. acs.org

Deuterium-labeling studies have been instrumental in confirming the borrowing hydrogen mechanism over alternative pathways like direct nucleophilic substitution. rsc.org The efficiency and selectivity of these reactions can be finely tuned by modifying the ligand environment around the metal center. acs.orgnih.gov

Palladium-Catalyzed Cross-Coupling Mechanisms

The primary palladium-catalyzed cross-coupling reaction involving this compound is the Buchwald-Hartwig amination. This reaction forms a new carbon-nitrogen (C-N) bond between the aniline nitrogen and an aryl halide or pseudohalide. The general mechanism for this transformation is a well-established catalytic cycle that proceeds through several key elementary steps. wikipedia.org While direct mechanistic studies on this compound are not extensively documented, its participation in such reactions, for instance in the synthesis of related N-alkylated derivatives, confirms its role as a competent nucleophile in this catalytic system. mit.edumit.edu

The catalytic cycle for the Buchwald-Hartwig amination, as it applies to this compound, can be described as follows:

Oxidative Addition: The cycle initiates with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex, which is typically stabilized by phosphine (B1218219) ligands. This step forms a palladium(II) intermediate. The choice of ligand is crucial and can influence the rate and efficiency of this step. cmu.edu Density Functional Theory (DFT) calculations on related systems suggest that for aryl halides, this can proceed through different pathways, including a concerted three-centered mechanism or a nucleophilic displacement mechanism, depending on the catalyst structure and substrate. nih.gov

Amine Coordination and Deprotonation: The aniline, this compound, then coordinates to the palladium(II) center. In the presence of a base, the amine is deprotonated to form a palladium(II) amido complex. This step is critical as the deprotonated amine is a much more potent nucleophile.

Reductive Elimination: The final step of the catalytic cycle is reductive elimination from the palladium(II) amido complex. This step forms the desired C-N bond, yielding the arylated amine product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org For many Buchwald-Hartwig aminations, reductive elimination can be the turnover-limiting step. nih.gov

Table 1: Key Mechanistic Steps in Palladium-Catalyzed Cross-Coupling of this compound

StepDescriptionKey IntermediatesInfluencing Factors
1. Oxidative Addition The aryl halide adds to the Pd(0) center, forming a Pd(II) species.Pd(0)Ln, Ar-Pd(II)-X(L)nNature of aryl halide, ligand sterics and electronics. cmu.edursc.org
2. Amine Coordination & Deprotonation This compound coordinates to the Pd(II) center and is deprotonated by a base.[Ar-Pd(II)-X(Amine)(L)n], [Ar-Pd(II)-Amido(L)n]Base strength, amine pKa, solvent polarity.
3. Reductive Elimination The C-N bond is formed, releasing the product and regenerating the Pd(0) catalyst.Arylated amine product, Pd(0)LnLigand bite angle, electronic effects of the aryl and amido groups. nih.gov

Computational Elucidation of Reaction Mechanisms and Transition States

Computational studies on the oxidative addition of aryl halides to palladium(0) complexes have been instrumental in refining our understanding of this crucial step. nih.govrsc.org These studies have shown that the mechanism can be influenced by the nature of the halide, the electronic properties of the aryl group, and the ligands on the palladium center. For instance, DFT calculations have revealed that two main pathways are possible: a concerted mechanism where the C-X bond breaks as the two new Pd-C and Pd-X bonds form simultaneously, and a stepwise mechanism involving nucleophilic attack of the palladium on the aryl halide. nih.gov

Furthermore, computational investigations into the reactivity of anilines in other contexts, such as their reaction with hydroxyl radicals, have been performed on molecules like 4-methyl aniline. acs.org These studies utilize methods like M06-2X and CCSD(T) to calculate reaction kinetics and identify key products and transition states. mit.eduorganic-chemistry.orgacs.org While the reaction type is different, the computational methodologies and the insights into the electronic effects of the substituents on the aniline ring are relevant. The electron-donating nature of the methoxy (B1213986) group (via the cyclohexylmethoxy substituent) and the methyl group in this compound would be expected to influence the nucleophilicity of the amine and the stability of various intermediates and transition states in a palladium-catalyzed cycle.

DFT calculations on palladium-catalyzed aminocyclization-coupling cascades of o-alkynylaniline derivatives have highlighted the significant impact of the aniline structure and substituents on the reaction profiles. nih.gov These computational models can predict reaction efficiencies and explain experimentally observed differences, underscoring the power of computational chemistry to guide synthetic efforts. nih.gov

Table 2: Representative Computational Methods and Findings for Analogous Systems

System StudiedComputational MethodKey FindingsReference
Oxidative Addition of Aryl Halides to Pd-CatalystsDFTElucidation of a new mechanism involving an anionic Pd-species as a key intermediate. rsc.org
Reaction of 4-methyl aniline with OH radicalsM06-2X, CCSD(T), TST, RRKM theoryCalculation of reaction kinetics and identification of the main reaction products and pathways. mit.eduorganic-chemistry.orgacs.org
Pd-catalyzed aminocyclization-Heck-type coupling of o-alkynylanilinesDFTRevealed significant differences in reaction profiles based on aniline and alkene structure. nih.gov
Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0)DFTDemonstrated that the preferred mechanism (concerted vs. nucleophilic displacement) depends on ligand, substrate, and coordination number. nih.gov

These computational approaches provide a framework for understanding the reactivity of complex molecules like this compound in palladium-catalyzed transformations, even in the absence of direct experimental mechanistic data for this specific compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Cyclohexylmethoxy 2 Methylaniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the precise structure of an organic molecule.

¹H NMR Spectral Analysis and Proton Environment Elucidation

A ¹H NMR spectrum of 4-(Cyclohexylmethoxy)-2-methylaniline would be expected to show distinct signals corresponding to each unique proton environment. Key expected regions would include:

Aromatic Protons: Signals for the three protons on the aniline (B41778) ring. Their chemical shifts and coupling patterns (splitting) would confirm their relative positions (ortho, meta, para) to the amino and alkoxy groups.

Cyclohexylmethoxy Protons: A complex set of signals for the methylene (B1212753) bridge (-O-CH₂-) and the eleven protons on the cyclohexane (B81311) ring. The methylene protons would likely appear as a doublet, coupled to the methine proton of the cyclohexane ring. The cyclohexyl protons themselves would produce a series of overlapping multiplets in the aliphatic region of the spectrum.

Methyl Protons: A singlet corresponding to the methyl group (-CH₃) attached to the aromatic ring.

Amine Protons: A broad singlet for the amino group (-NH₂) protons.

¹³C NMR Spectral Analysis and Carbon Framework Characterization

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct peaks would be anticipated for:

Aromatic Carbons: Six signals for the carbons of the benzene (B151609) ring. The carbons directly attached to the nitrogen, oxygen, and methyl groups would have characteristic chemical shifts.

Cyclohexylmethoxy Carbons: Signals corresponding to the methylene carbon (-O-CH₂-) and the unique carbons of the cyclohexane ring.

Methyl Carbon: A single peak in the aliphatic region for the methyl group carbon.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals, especially for the complex cyclohexyl moiety, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling relationships, helping to trace the connectivity within the cyclohexyl ring and confirm the coupling between the methylene bridge and the ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of carbon peaks based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the aromatic ring, the methyl group, and the cyclohexylmethoxy substituent. For instance, it would show a correlation from the methylene protons to the aromatic carbon at position 4.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis

FT-IR and Raman spectroscopy probe the vibrational modes of the molecule's functional groups. Key characteristic absorption bands would be expected for:

N-H Stretching: Typically appears as a pair of bands for a primary amine (-NH₂) in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretches would be observed just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and cyclohexyl groups) would appear just below 3000 cm⁻¹.

C-O Stretching: A strong band corresponding to the aryl-alkyl ether linkage would be expected in the 1200-1260 cm⁻¹ region.

Aromatic C=C Bending: Peaks in the 1500-1600 cm⁻¹ region are characteristic of the benzene ring.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

MS: The molecular ion peak (M⁺) in the mass spectrum would confirm the compound's molecular weight.

MS/MS: Tandem mass spectrometry would involve selecting the molecular ion and fragmenting it to observe daughter ions. Expected fragmentation pathways would include the cleavage of the ether bond, leading to a prominent fragment corresponding to the cyclohexylmethyl cation, and fragmentation of the aniline portion of the molecule.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily related to the aromatic system. The spectrum of this compound would be expected to show absorption maxima characteristic of a substituted aniline. The position and intensity of these bands are influenced by the electronic effects of the amino, methyl, and alkoxy substituents on the benzene ring. rsc.orgresearchgate.net

Without access to empirical data for this compound, the specific chemical shifts, coupling constants, vibrational frequencies, mass-to-charge ratios, and absorption maxima cannot be provided. The generation of a complete and accurate article requires experimental measurement and characterization of the compound itself.

Advanced Spectroscopic Data for this compound Remains Elusive in Publicly Accessible Scientific Literature

A comprehensive search of publicly available scientific databases and chemical literature has not yielded specific, experimentally determined advanced spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for the chemical compound this compound.

While data for structurally related compounds, such as 4-methoxy-2-methylaniline, is available, this information is not sufficient to generate a scientifically accurate and detailed analysis for the specific molecule requested. The presence of the cyclohexylmethoxy group in place of a simple methoxy (B1213986) group would introduce significant and distinct features in all forms of spectroscopic analysis.

Without access to published research detailing the synthesis and characterization of this compound, any attempt to create the requested article, particularly the section on the "Integration of Spectroscopic Data for Definitive Structural Characterization," would be based on theoretical speculation rather than documented research findings. This would not meet the required standards of scientific accuracy and adherence to specific, factual data for the target compound.

Therefore, the generation of an article with the specified level of detail and scientific rigor is not possible at this time. Further research, potentially including original synthesis and characterization, would be necessary to produce the data required for the requested analysis.

Derivatization Chemistry and Functional Group Transformations of 4 Cyclohexylmethoxy 2 Methylaniline

Modifications of the Amine Functionality

The primary amine group is a key site for derivatization, readily undergoing reactions such as acylation, sulfonylation, alkylation, and condensation to form imines and amides. These transformations are fundamental in synthetic organic chemistry for creating more complex molecular architectures.

The nucleophilic nitrogen atom of 4-(Cyclohexylmethoxy)-2-methylaniline readily reacts with acylating and sulfonylating agents. Acylation, typically performed with acyl chlorides or anhydrides in the presence of a base, converts the aniline (B41778) into a more stable amide derivative. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. These reactions are often used to protect the amine group or to introduce new functional moieties.

Research has documented the synthesis of various amide and sulfonamide derivatives from this compound. For instance, the reaction with cyclopropanecarbonyl chloride in the presence of a base like triethylamine (B128534) yields N-(4-(cyclohexylmethoxy)-2-methylphenyl)cyclopropanecarboxamide. This transformation highlights the straightforward nature of amide bond formation with this substrate.

Table 1: Examples of Acylation and Sulfonylation of this compound

Reagent Base Solvent Product
Cyclopropanecarbonyl chloride Triethylamine Tetrahydrofuran (THF) N-(4-(Cyclohexylmethoxy)-2-methylphenyl)cyclopropanecarboxamide
2,2-Dimethylpropanoyl chloride Triethylamine Tetrahydrofuran (THF) N-(4-(Cyclohexylmethoxy)-2-methylphenyl)-2,2-dimethylpropanamide

This data is based on synthetic procedures described in patent literature, which utilizes these reactions to build precursors for biologically active molecules.

The introduction of alkyl groups onto the amine nitrogen can be achieved through direct N-alkylation or, more commonly, via reductive amination. Direct alkylation with alkyl halides can sometimes lead to over-alkylation, producing a mixture of secondary and tertiary amines.

A more controlled and widely used method is reductive amination. This one-pot reaction involves the initial condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this process include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. This method is highly efficient for creating new carbon-nitrogen bonds. For example, reacting this compound with a ketone in the presence of a reducing agent would yield an N-alkylated secondary amine. The choice of reducing agent is critical to avoid the undesired reduction of the starting carbonyl compound. While specific examples for this exact substrate are not detailed in the reviewed literature, N-alkylation of similar substituted anilines, such as 2-methylaniline and 4-methoxyaniline, with alcohols under catalytic conditions has been successfully demonstrated.

The reaction of this compound with aldehydes or ketones under dehydrating conditions or with an acid catalyst leads to the formation of imines, also known as Schiff bases. This reversible reaction typically involves the removal of water to drive the equilibrium towards the product. For instance, a patented process describes the reaction of the closely related 2-methyl-4-methoxyaniline with 2,6-dimethylcyclohexanone (B152311) in the presence of an acid catalyst to produce the corresponding Schiff base intermediate. A similar reaction is expected for this compound. The formation of imines is a crucial step in various synthetic pathways, including reductive amination.

Amide derivatives are readily synthesized via the acylation reactions discussed previously (Section 5.1.1). The reaction with carboxylic acids, often activated with coupling agents, or with more reactive acyl chlorides and anhydrides, provides a direct route to stable amide products. These amide formation strategies are well-established and broadly applicable.

Aromatic Ring Functionalization and Electrophilic Aromatic Substitution (EAS) Pathways

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating groups: the primary amine (-NH₂), the methyl group (-CH₃), and the cyclohexylmethoxy group (-O-R). The amino group is a powerful activating group and an ortho-, para-director. The alkoxy group is also strongly activating and ortho-, para-directing, while the methyl group is a weakly activating ortho-, para-director.

The positions on the ring available for substitution are C-3, C-5, and C-6. The directing effects of the substituents would strongly favor substitution at the positions ortho and para to the powerful amino group. The para position (C-4) is already occupied by the ether group. Therefore, incoming electrophiles are directed primarily to the positions ortho to the amine, which are C-3 and C-5.

Transformations Involving the Cyclohexylmethoxy Side Chain

The ether linkage of the cyclohexylmethoxy group represents another potential site for chemical transformation, primarily through cleavage of the carbon-oxygen bond.

Aryl alkyl ethers are known to be chemically robust, but their cleavage can be accomplished under specific, often harsh, conditions. The cleavage of the C-O bond in the cyclohexylmethoxy group of this compound would result in the formation of 4-hydroxy-2-methylaniline and a derivative of cyclohexylmethanol.

Standard reagents for ether cleavage include strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or strong Lewis acids such as boron tribromide (BBr₃). Another effective modern reagent for cleaving methyl and other alkyl ethers is iodotrimethylsilane (B154268) (TMSI), which often operates under milder conditions. The reaction with TMSI is presumed to proceed through the formation of a trimethylsilyl (B98337) oxonium ion, followed by nucleophilic attack of the iodide ion on the alkyl carbon. Applying these established methods to this compound would be expected to selectively break the alkyl C-O bond, preserving the aromatic C-O linkage, to yield the corresponding phenol (B47542).

Reactions on the Cyclohexane (B81311) Ring

The cyclohexane ring of this compound presents a non-aromatic, saturated scaffold that can undergo several transformations to introduce new functionalities or alter the steric and electronic properties of the molecule. Key reactions include dehydrogenation, oxidation, and halogenation.

Dehydrogenation:

One of the primary transformations of the cyclohexane ring is its dehydrogenation to form the corresponding aromatic phenyl ring. This reaction converts the cyclohexylmethoxy group into a benzyloxy group, leading to the formation of 2-methyl-4-(phenylmethoxy)aniline. This transformation is typically achieved using a variety of catalytic systems.

Catalyst SystemReagentProductNotes
Pd/CHeat/Solvent2-methyl-4-(phenylmethoxy)anilineA common and efficient method for aromatization.
PtO₂H₂ (acceptorless)2-methyl-4-(phenylmethoxy)anilineAdams' catalyst can be used for dehydrogenation at elevated temperatures.
Raney NiHeat2-methyl-4-(phenylmethoxy)anilineAn alternative catalyst, though it may sometimes require harsher conditions.

This table is generated based on established chemical principles for dehydrogenation reactions of cyclohexyl groups.

The resulting benzylic ether can then be a substrate for a variety of other reactions, such as hydrogenolysis to yield the corresponding phenol, 4-amino-3-methylphenol (B1666317).

Oxidation:

Oxidative cleavage of the cyclohexane ring is a more drastic transformation that can lead to the formation of dicarboxylic acids or other oxidized products. The specific outcome depends on the oxidizing agent and the reaction conditions. For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid (HNO₃) under vigorous conditions can lead to the opening of the ring.

A milder and more controlled oxidation can be achieved to introduce a ketone functionality on the cyclohexane ring, forming, for example, 4-((4-oxocyclohexyl)methoxy)-2-methylaniline. This transformation can be accomplished using reagents like pyridinium (B92312) chlorochromate (PCC) or through Swern oxidation conditions, assuming a secondary alcohol precursor on the cyclohexane ring was available or could be introduced.

Halogenation:

Free radical halogenation of the cyclohexane ring can introduce one or more halogen atoms (Cl, Br). This reaction is typically non-selective and can lead to a mixture of mono-, di-, and poly-halogenated products at various positions on the ring. The reaction is usually initiated by UV light. The resulting halogenated analogues can serve as intermediates for further nucleophilic substitution reactions.

Synthesis of Structural Analogues and Advanced Intermediates for Further Research

The synthesis of structural analogues of this compound is crucial for structure-activity relationship (SAR) studies in various research fields, including medicinal chemistry and materials science. These analogues can be synthesized by modifying the aniline core, the ether linkage, or the cyclohexyl moiety.

One common strategy involves the Williamson ether synthesis, where a substituted phenol is reacted with a cyclohexyl derivative. For example, reacting 4-amino-3-methylphenol with cyclohexylmethyl bromide in the presence of a base would yield the parent compound. By starting with different substituted phenols or different cycloalkylmethyl halides, a wide array of analogues can be accessed.

Another versatile approach is the Buchwald-Hartwig amination, which allows for the coupling of an aryl halide or triflate with an amine. For instance, 4-(cyclohexylmethoxy)-2-methylbromobenzene could be coupled with various amines to generate analogues with different substituents on the nitrogen atom.

The synthesis of meta-substituted anilines from 1,3-diketones represents another powerful method for creating structural analogues. beilstein-journals.org While not a direct synthesis of the target compound, this three-component reaction highlights a strategy for constructing highly substituted aniline cores that could be further elaborated. beilstein-journals.org

The development of novel synthetic routes, such as the catalyst- and additive-free synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines, provides additional pathways to diverse aniline derivatives. beilstein-journals.org These methods can be adapted to produce a library of compounds for screening and further research. beilstein-journals.org For instance, a cyclohexyl-containing starting material could potentially be used in such a reaction sequence to generate analogues.

The synthesis of imatinib (B729) analogues has demonstrated the successful incorporation of a cyclohexyl moiety to improve biopharmaceutical properties. researchgate.net This underscores the value of synthesizing cyclohexyl-containing analogues of bioactive molecules. researchgate.net

Below is a table summarizing potential synthetic strategies for generating structural analogues:

Synthetic StrategyKey ReactantsPotential Analogues
Williamson Ether SynthesisSubstituted phenols, Cycloalkylmethyl halidesVariation in substitution on the aniline ring and the cycloalkyl group.
Buchwald-Hartwig AminationSubstituted aryl halides, AminesVariation in the substituent on the aniline nitrogen.
Multi-component Reactions1,3-diketones, Amines, Acetone (B3395972)Access to highly substituted aniline cores. beilstein-journals.org
Annulation Reactions(E)-2-arylidene-3-cyclohexenones, Primary aminesSynthesis of N-substituted anilines with diverse substitution patterns. beilstein-journals.org

This table outlines general synthetic strategies that can be adapted for the synthesis of analogues of this compound.

The creation of these structural analogues and advanced intermediates is essential for exploring the chemical space around this compound and for the development of new molecules with tailored properties.

Computational Chemistry and Theoretical Investigations of 4 Cyclohexylmethoxy 2 Methylaniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictionsnih.govresearchgate.net

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties, including geometry, electronic distribution, and reactivity, offering a balance between computational cost and accuracy. For a molecule like 4-(cyclohexylmethoxy)-2-methylaniline, DFT calculations, often using a functional like B3LYP with a 6-31G(d) or larger basis set, would provide fundamental insights into its behavior. nih.govresearchgate.net

A key aspect of this molecule's structure is its conformational flexibility, primarily due to the cyclohexane (B81311) ring and the C-O-C-C linkage of the ether side chain. The cyclohexane ring is expected to adopt a stable chair conformation. The orientation of the methoxy (B1213986) group relative to the aniline (B41778) ring and the attachment of the cyclohexyl group would lead to several possible conformers. DFT calculations are essential to identify the global minimum energy conformer among these possibilities, which is crucial for accurately predicting other molecular properties. acs.org

Below is an illustrative table of selected optimized geometric parameters that would be expected for this compound, based on standard values and calculations for similar structures like anisole (B1667542) and substituted anilines. acs.org

ParameterAtoms InvolvedExpected Value
Bond Length (Å)C(aromatic)-N~1.40 - 1.42
Bond Length (Å)C(aromatic)-O~1.36 - 1.38
Bond Length (Å)O-C(methylene)~1.42 - 1.44
Bond Angle (°)C-N-H~110 - 113
Bond Angle (°)C-O-C~117 - 119
Dihedral Angle (°)C(aromatic)-C-O-C~180 (for planarity) or ~90

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO acts as an electron donor, characterizing the nucleophilic nature of a molecule, while the LUMO acts as an electron acceptor, defining its electrophilic character. ucsb.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity.

For this compound, the HOMO is expected to be primarily located on the electron-rich aniline ring system, with significant contributions from the nitrogen atom's lone pair and the π-system of the benzene (B151609) ring. This distribution indicates that the molecule would act as a nucleophile in reactions, with electrophilic attack likely occurring at the amino group or the ortho/para positions of the ring. ucsb.edursc.org The LUMO would likely be distributed across the aromatic ring's π* anti-bonding orbitals. Substituents like the electron-donating amino and alkoxy groups raise the HOMO energy, enhancing nucleophilicity, while the methyl group has a weaker donating effect. rsc.org

The following table presents estimated FMO energies for this compound, based on DFT studies of substituted anilines. researchgate.net

ParameterEstimated Energy (eV)
HOMO Energy-5.0 to -5.5
LUMO Energy-0.5 to -1.0
HOMO-LUMO Gap (ΔE)4.0 to 5.0

Computational vibrational analysis predicts the frequencies of molecular vibrations, which correspond to the absorption peaks in an infrared (IR) spectrum. By calculating these frequencies for an optimized geometry, a theoretical IR spectrum can be generated. This is invaluable for assigning experimental spectral bands to specific molecular motions. For accurate comparison with experimental data, calculated harmonic frequencies are often scaled to account for anharmonicity and other systematic errors in the computational method. nih.govresearchgate.net

For this compound, key vibrational modes would include:

N-H stretching from the primary amine group.

Aromatic and aliphatic C-H stretching .

C-O-C asymmetric and symmetric stretching of the ether linkage.

Aromatic C=C stretching within the benzene ring.

C-H bending modes.

The table below shows expected vibrational frequencies for the key functional groups in the molecule. youtube.comijcce.ac.ir

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)3400 - 3500
C-H Aromatic StretchAromatic Ring3000 - 3100
C-H Aliphatic Stretch-CH₂- and Cyclohexyl2850 - 2960
C=C Aromatic StretchAromatic Ring1500 - 1600
C-N StretchAryl-Amine1250 - 1350
C-O-C Asymmetric StretchAryl-Alkyl Ether1200 - 1275

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effectsnih.govtandfonline.com

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. aip.org Unlike quantum methods that focus on electronic structure, MD uses classical mechanics and a pre-defined force field (e.g., AMBER, CHARMM) to simulate the behavior of a system. For this compound, an MD simulation would be particularly useful for exploring its conformational dynamics and interactions with a solvent.

A typical MD simulation would involve placing the molecule in a box of solvent molecules (e.g., water) and calculating the forces between all atoms at each time step (on the order of femtoseconds). The simulation would track the trajectory of each atom over a period of nanoseconds or longer. nih.gov This would reveal:

Conformational Flexibility: The simulation would show the dynamic interconversion between different conformers, especially the chair-boat flips of the cyclohexane ring and rotations around the ether linkage. aip.orgaip.org

Solvation Structure: Analysis of the trajectory can determine how solvent molecules arrange around the solute, identifying key hydrogen bonding interactions between water and the amine and ether groups.

Dynamical Properties: Properties like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can quantify the stability of the molecule's structure and the flexibility of different regions.

Quantum Chemical Calculations for Energetic Profiles and Thermochemical Propertiesacs.orgchemeo.com

Quantum chemical calculations are essential for determining the thermochemical properties of a molecule, which are fundamental to understanding its stability and energy content. Using methods like DFT or more advanced ab initio techniques (e.g., CCSD(T)), properties such as the standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and heat capacity (Cp) can be computed. acs.orgmdpi.com These values are critical for predicting reaction energies and chemical equilibria.

The following table provides hypothetical thermochemical data for this compound, estimated based on data available for aniline and by considering the contributions of the additional functional groups. chemeo.comnist.govnist.gov

Thermochemical PropertyPhysical StateEstimated Value
Enthalpy of Formation (ΔfH°)Gas-150 to -200 kJ/mol
Gibbs Free Energy of Formation (ΔfG°)Gas50 to 100 kJ/mol
Ideal Gas Heat Capacity (Cp,gas)Gas (298.15 K)300 - 350 J/(mol·K)

Reaction Pathway Mapping and Potential Energy Surface (PES) Explorationnumberanalytics.com

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms by mapping the potential energy surface (PES). This involves identifying all relevant stationary points—reactants, products, intermediates (I), and transition states (TS)—along a reaction coordinate. mdpi.com A common reaction for a molecule like this compound is the acidic cleavage of the ether bond. numberanalytics.commasterorganicchemistry.comlibretexts.org

To study this, a reaction coordinate would be defined (e.g., the breaking of the C(aryl)-O or O-C(alkyl) bond). Calculations would be performed to find the lowest energy path from reactants to products. The transition state, which is a maximum along the reaction coordinate but a minimum in all other degrees of freedom, represents the energy barrier (activation energy) of the reaction. Comparing the activation energies for different possible pathways (e.g., S_N_1 vs. S_N_2 mechanisms for cleavage) can determine the most likely reaction mechanism. libretexts.orgnih.gov This analysis provides deep insight into the molecule's chemical reactivity that is often difficult to obtain through experiments alone.

The following table illustrates a hypothetical energy profile for the acidic cleavage of the aryl-ether bond.

SpeciesDescriptionHypothetical Relative Energy (kJ/mol)
Reactants + H⁺Starting materials0
IntermediateProtonated Ether-20
Transition State (TS)C-O Bond Cleavage+100
ProductsPhenol (B47542) + Cyclohexylmethanol-50

Crystallographic Analysis and Solid State Research of 4 Cyclohexylmethoxy 2 Methylaniline Derivatives

Single Crystal X-ray Diffraction Studies for Precise Molecular Architecture Determination

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would allow for the unambiguous confirmation of the molecular structure of 4-(Cyclohexylmethoxy)-2-methylaniline, providing precise bond lengths, bond angles, and torsion angles.

The initial and often most challenging step in SC-XRD is the cultivation of high-quality single crystals. For an organic molecule like this compound, several common techniques would be employed:

Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration facilitates the orderly arrangement of molecules into a crystal lattice. Solvents such as ethanol (B145695), acetone (B3395972), or ethyl acetate would be primary candidates.

Vapor Diffusion: This method involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound diminishes, leading to the formation of crystals.

Optimization of these methods would involve screening various solvents, adjusting concentration levels, and controlling the rate of crystallization to obtain crystals of sufficient size and quality for diffraction experiments.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is used to determine the fundamental properties of the crystal lattice.

The unit cell is the basic repeating parallelepiped that forms the entire crystal structure through translation. Its dimensions are defined by the lengths of its edges (a, b, c) and the angles between them (α, β, γ). These parameters, along with the crystal system, define the geometry of the lattice.

The space group describes the symmetry elements present in the crystal structure, including rotation axes, mirror planes, and inversion centers. For organic molecules, which are chiral, crystallization often occurs in non-centrosymmetric space groups.

While experimental data for this compound is unavailable, a hypothetical set of unit cell parameters for a derivative is presented below for illustrative purposes.

Table 1: Hypothetical Unit Cell Parameters for a this compound Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 15.2
c (Å) 9.8
α (°) 90
β (°) 105.3
γ (°) 90
Volume (ų) 1512.7
Z (Molecules/Unit Cell) 4

Note: This data is illustrative and not based on experimental results for the specified compound.

Supramolecular Interactions and Crystal Packing Motifs Analysis

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of non-covalent interactions. Understanding these interactions is crucial for predicting and controlling the solid-state properties of a material.

Hydrogen bonds are among the strongest and most directional intermolecular interactions, significantly influencing the crystal packing of aniline (B41778) derivatives. In the case of this compound, the primary hydrogen bond donor is the amino (-NH₂) group. Potential hydrogen bond acceptors include the oxygen atom of the cyclohexylmethoxy group and the nitrogen atom of a neighboring molecule. This could lead to the formation of several motifs:

N-H···O Bonds: An interaction between the amino hydrogen and the ether oxygen could lead to the formation of chains or dimeric structures.

N-H···N Bonds: The amino group of one molecule could donate a hydrogen bond to the amino group of an adjacent molecule, resulting in the formation of extended chains or tapes.

The analysis of these networks involves examining the geometric parameters of the hydrogen bonds, as illustrated in the hypothetical table below.

Table 2: Hypothetical Hydrogen Bond Geometry

D-H···A d(D-H) / Å d(H···A) / Å d(D···A) / Å ∠(DHA) / °
N-H···O 0.86 2.15 2.98 162
N-H···N 0.86 2.28 3.10 158

Note: This data is illustrative. D = Donor atom, A = Acceptor atom.

The aromatic rings of this compound are expected to participate in π-π stacking interactions, which contribute to the stabilization of the crystal structure. These interactions can occur in various geometries, such as parallel-displaced or T-shaped, depending on the steric influence of the substituents.

Polymorphism and Crystallization Engineering Principles for Solid Forms

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Substituted anilines are a class of compounds known to exhibit this phenomenon. Different polymorphs of the same compound can have different physical properties, such as melting point, solubility, and stability.

The formation of a particular polymorph of this compound would be highly dependent on the crystallization conditions. Crystallization engineering focuses on the rational control of these conditions to produce a desired solid form. Key parameters that can be manipulated include:

Solvent: The polarity and hydrogen bonding capability of the solvent can influence which intermolecular interactions are favored during nucleation and crystal growth.

Temperature and Cooling Rate: The rate of cooling can affect the kinetic and thermodynamic favorability of different polymorphic forms.

Supersaturation: The level of supersaturation can determine the nucleation rate and the subsequent growth of different crystal forms.

A thorough polymorphic screen of this compound would involve its crystallization from a wide range of solvents under various temperature profiles to identify and characterize any accessible polymorphic forms.

Q & A

Q. What are the optimal synthetic routes for 4-(Cyclohexylmethoxy)-2-methylaniline, and how can reaction conditions be optimized for yield and purity?

A practical approach involves nucleophilic substitution or condensation reactions. For example, refluxing a methoxy-substituted aniline derivative with cyclohexylmethyl bromide in ethanol under basic conditions (e.g., K₂CO₃) can yield the target compound. Reaction optimization should focus on solvent polarity (ethanol vs. DMF), temperature (60–80°C), and catalyst choice. Crystallization from methanol, as demonstrated in analogous syntheses, improves purity . Monitoring via TLC or HPLC ensures reaction completion, while recrystallization or column chromatography enhances purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • ¹H/¹³C NMR : Assign peaks based on substituent effects; the cyclohexylmethoxy group shows distinct multiplet patterns in the aliphatic region (δ 1.0–2.5 ppm), while aromatic protons appear as doublets (δ 6.5–7.5 ppm).
  • FT-IR : Confirm the presence of NH₂ (stretch ~3400 cm⁻¹) and ether linkages (C-O stretch ~1250 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ and fragmentation patterns.
    Cross-referencing with computational predictions (e.g., ChemDraw simulations) and X-ray crystallography (if crystals are obtainable) resolves ambiguities .

Q. What safety precautions and handling protocols are critical when working with this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (P271) .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of this compound derivatives across different studies?

Discrepancies often arise from variations in substituent positioning or assay conditions. To resolve these:

  • Perform structure-activity relationship (SAR) studies by systematically modifying the cyclohexylmethoxy or methyl groups.
  • Standardize bioassays (e.g., antimicrobial testing via broth microdilution) across multiple cell lines .
  • Use molecular docking to correlate electronic/steric properties with target binding affinities.

Q. What strategies can be employed to resolve discrepancies in spectroscopic data or chromatographic behavior observed during purity assessment?

  • Multi-technique validation : Combine HPLC (C18 column, acetonitrile/water gradient) with GC-MS to detect low-level impurities.
  • Variable-temperature NMR : Resolve overlapping peaks caused by conformational flexibility in the cyclohexyl group .
  • Isotopic labeling : Track unexpected byproducts via ²H or ¹³C labeling in synthetic intermediates .

Q. What role does the cyclohexylmethoxy group play in modulating the compound’s reactivity in cross-coupling reactions or catalytic processes?

The cyclohexylmethoxy group enhances steric bulk, influencing regioselectivity in Suzuki-Miyaura couplings. For example, in Pd-catalyzed reactions, it may direct coupling to meta positions on aromatic rings. Computational studies (DFT) can predict orbital interactions, while kinetic experiments (e.g., varying catalyst loading) quantify rate effects .

Q. How can computational modeling (e.g., DFT calculations) be integrated with experimental data to predict and explain the compound’s regioselectivity in substitution reactions?

  • DFT optimization : Calculate transition-state energies for competing reaction pathways (e.g., SNAr vs. radical mechanisms).
  • NBO analysis : Identify electron-deficient regions susceptible to nucleophilic attack.
  • Experimental correlation : Compare predicted activation barriers with observed product ratios under varying temperatures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.